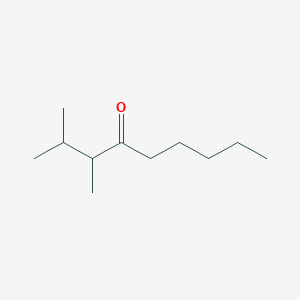
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the class of 1,2,4-triazines This compound is characterized by the presence of a cyclohexylsulfanyl group attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione can be achieved through several methods. One common approach involves the nucleophilic substitution of cyanuric chloride with cyclohexylthiol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Cyanuric chloride and cyclohexylthiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Cyanuric chloride is dissolved in an appropriate solvent (e.g., dichloromethane), and cyclohexylthiol is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazine ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The cyclohexylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Known for its inhibitory activity against certain enzymes.
1,2,4-triazine-3,5(2H,4H)-dione: A parent compound with various derivatives having different biological activities.
6-thioxo-1,2,4-triazine-3,5(2H,4H)-dione: Exhibits similar chemical properties but with a thioxo group instead of a sulfanyl group.
Uniqueness
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to other similar compounds.
Eigenschaften
CAS-Nummer |
91674-20-3 |
|---|---|
Molekularformel |
C9H13N3O2S |
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H13N3O2S/c13-7-8(11-12-9(14)10-7)15-6-4-2-1-3-5-6/h6H,1-5H2,(H2,10,12,13,14) |
InChI-Schlüssel |
RKDNTUCPZMXXNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SC2=NNC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


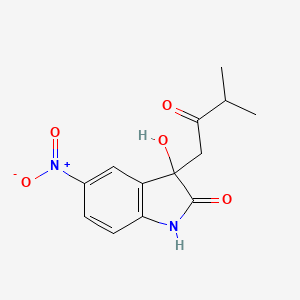
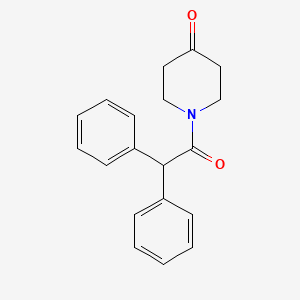
![2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine](/img/structure/B13999495.png)

![Diethyl[(3,4-dimethylphenyl)amino]propanedioate](/img/structure/B13999499.png)
![1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13999504.png)
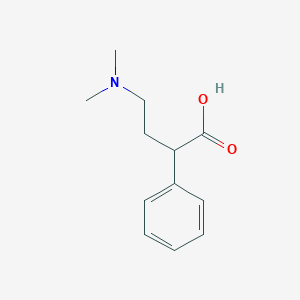
![(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13999509.png)
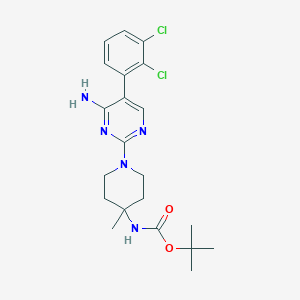
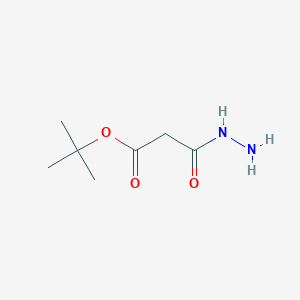
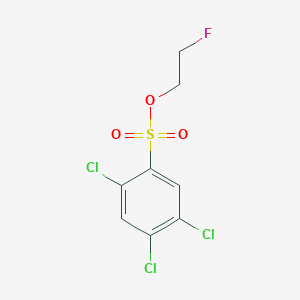
![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)

